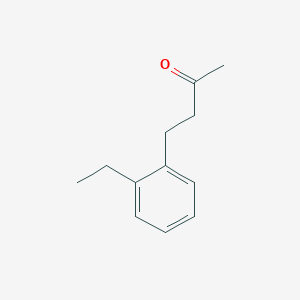

4-(2-Ethylphenyl)butan-2-one

Description

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

4-(2-ethylphenyl)butan-2-one |

InChI |

InChI=1S/C12H16O/c1-3-11-6-4-5-7-12(11)9-8-10(2)13/h4-7H,3,8-9H2,1-2H3 |

InChI Key |

IEAYFMMXPDGQSK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1CCC(=O)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 2 Ethylphenyl Butan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, the connectivity and chemical environment of each atom in 4-(2-Ethylphenyl)butan-2-one can be mapped out.

One-Dimensional (1D) NMR Analyses (e.g., ¹H, ¹³C)

While specific experimental spectra for this compound are not widely published in peer-reviewed literature, the expected chemical shifts and multiplicities can be accurately predicted based on established principles and data from analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the ethyl group, the butanone chain, and the aromatic protons. The ortho-substitution on the phenyl ring leads to a complex splitting pattern for the aromatic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. The spectrum for this compound is expected to display 12 distinct signals, corresponding to its molecular formula (C₁₂H₁₆O). Key signals include a downfield peak for the carbonyl carbon and several peaks in the aromatic region.

Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on analogous compounds and chemical shift theory. Solvent: CDCl₃.

¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-a (CH₃-C=O) | 2.15 | s (singlet) | 3H |

| H-b (-CH₂-C=O) | 2.75 | t (triplet) | 2H |

| H-c (Ar-CH₂-) | 2.90 | t (triplet) | 2H |

| H-d (Ar-CH₂-CH₃) | 2.65 | q (quartet) | 2H |

| H-e (Ar-CH₂-CH₃) | 1.25 | t (triplet) | 3H |

| H-f (Aromatic) | 7.10 - 7.25 | m (multiplet) | 4H |

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (CH₃-C=O) | 30.0 |

| C-2 (C=O) | 208.0 |

| C-3 (-CH₂-C=O) | 45.0 |

| C-4 (Ar-CH₂-) | 29.5 |

| C-1' (Aromatic, C-substituted) | 142.0 |

| C-2' (Aromatic, C-substituted) | 139.0 |

| C-3', C-4', C-5', C-6' (Aromatic, CH) | 126.0 - 130.0 |

| C-7' (Ar-CH₂-CH₃) | 26.0 |

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HMQC, HMBC)

2D NMR experiments are essential to confirm the assignments made from 1D spectra and to piece together the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, key expected correlations would be between the adjacent methylene (B1212753) groups of the butanone chain (H-b and H-c) and within the ethyl group (H-d and H-e).

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would confirm, for example, that the carbon signal at δ ~30.0 ppm is attached to the protons at δ ~2.15 ppm (the acetyl methyl group).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows couplings between protons and carbons over two or three bonds. It is crucial for connecting the molecular fragments. For instance, long-range correlations would be expected from the methyl protons (H-a) to the carbonyl carbon (C-2) and the adjacent methylene carbon (C-3). Correlations from the benzylic protons (H-c) to the aromatic carbons would confirm the attachment of the butanone chain to the phenyl ring.

Predicted Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) / Protons (¹H) |

|---|---|---|

| COSY | H-b (δ ~2.75) | H-c (δ ~2.90) |

| H-d (δ ~2.65) | H-e (δ ~1.25) | |

| HMBC | H-a (δ ~2.15) | C-2 (δ ~208.0), C-3 (δ ~45.0) |

| H-c (δ ~2.90) | C-2 (δ ~208.0), C-1' (δ ~142.0), C-6' (Aromatic CH) |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) Techniques

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. fluorochem.co.uk The molecular formula for this compound is C₁₂H₁₆O. fluorochem.co.uk

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O |

| Calculated Exact Mass | 176.12012 u |

Upon ionization, the compound would be expected to show a molecular ion peak [M]⁺ at m/z = 176.1201 in an HRMS spectrum. The fragmentation of this molecular ion provides clues to its structure. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. chemguide.co.uklibretexts.org For this specific molecule, benzylic cleavage is also a highly probable fragmentation pathway due to the stability of the resulting benzyl (B1604629) cation.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 158 | [M - H₂O]⁺ | Loss of water (less common for ketones) |

| 133 | [M - CH₃CO]⁺ | Alpha-cleavage |

| 117 | [C₉H₁₁]⁺ | Benzylic cleavage (loss of CH₂COCH₃ radical) |

| 105 | [C₈H₉]⁺ | Tropylium ion, a common rearrangement from benzyl cations |

| 58 | [C₃H₆O]⁺ | McLafferty rearrangement |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretching vibration. echemi.com Other significant absorptions would arise from C-H bonds in the aliphatic and aromatic parts of the molecule and from the aromatic ring itself. While specific experimental data for this compound is not available, characteristic absorption regions can be predicted. No public data could be found for the Raman spectrum of this compound.

Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Ketone C=O Stretch | ~1715 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any published crystal structures for this compound. Therefore, no experimental data on its solid-state geometry or crystal packing is currently available. If such data were obtained, it would reveal the precise conformation of the butanone chain relative to the ethylphenyl group and how the molecules arrange themselves in a crystal lattice.

Determination of Unit Cell Parameters and Space Group

The determination of unit cell parameters and the space group for a crystalline solid is performed using single-crystal X-ray diffraction. This technique provides precise information about the dimensions of the repeating unit in the crystal (the unit cell) and the symmetry elements that relate the molecules within it.

For a compound like this compound, this analysis would involve growing a suitable single crystal, mounting it on a diffractometer, and exposing it to an X-ray beam. The resulting diffraction pattern would be analyzed to determine the unit cell parameters (the lengths of the cell edges a, b, and c, and the angles between them, α, β, and γ) and to identify the space group from systematic absences in the diffraction data. uta.eduiucr.org

A search of the Cambridge Structural Database (CSD), a primary repository for small-molecule crystal structures, yielded no entries for this compound. uta.edubiokeanos.com While data exists for analogous compounds, such as 4-(4-hydroxyphenyl)butan-2-one iucr.org and 4-[(4-methylphenyl)sulfanyl]butan-2-one nih.gov, this information is not applicable to the title compound.

Hypothetical Data Table for Unit Cell Parameters: This table is for illustrative purposes only, as no experimental data has been found.

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

A thorough analysis would involve identifying and quantifying these interactions, including their bond distances and angles, to understand the three-dimensional network that stabilizes the crystal lattice. However, without crystallographic data, a specific analysis of these networks for this compound cannot be performed.

Chiral Analysis Techniques for Enantiomeric Purity Assessment (If Applicable)

This compound is a chiral molecule due to the presence of a stereocenter at the C4 position of the butanone chain. Therefore, it exists as a pair of enantiomers. The assessment of enantiomeric purity is crucial in many applications, particularly in pharmaceutical sciences, as different enantiomers can have different biological activities.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating enantiomers and determining their purity. csfarmacie.cz This technique relies on the differential interaction of the two enantiomers with a chiral selector that is immobilized on the stationary phase, leading to different retention times.

A typical method development for this compound would involve screening various types of CSPs (e.g., polysaccharide-based, cyclodextrin-based) and mobile phase compositions (normal-phase, reversed-phase, or polar organic) to achieve baseline separation of the two enantiomers. rsc.org No published HPLC methods specifically for the enantiomeric separation of this compound were found during the literature search.

Hypothetical Data Table for Chiral HPLC Separation: This table is for illustrative purposes only, as no experimental data has been found.

| Parameter | Value |

|---|---|

| Column | Data Not Available |

| Mobile Phase | Data Not Available |

| Flow Rate (mL/min) | Data Not Available |

| Detection (nm) | Data Not Available |

| Retention Time (R-enantiomer) (min) | Data Not Available |

| Retention Time (S-enantiomer) (min) | Data Not Available |

| Resolution (Rs) | Data Not Available |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for studying chiral molecules. jascoinc.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum, which plots the difference in absorption (ellipticity) versus wavelength, provides information about the absolute configuration and conformation of the enantiomers. For this compound, the n→π* transition of the carbonyl chromophore and the π→π* transitions of the aromatic ring would be expected to produce characteristic CD signals. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting ORD curve can also be used to characterize enantiomers and determine their absolute configuration. evitachem.com

No published CD or ORD spectra for this compound could be located. Such an analysis would require the separation of the individual enantiomers to record their respective spectra, which typically show mirror-image curves.

Computational Chemistry and Theoretical Studies on 4 2 Ethylphenyl Butan 2 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the total electronic energy for various atomic arrangements and finding the structure that corresponds to the lowest energy state. For 4-(2-Ethylphenyl)butan-2-one, this would involve mapping the potential energy surface by systematically rotating the flexible bonds, such as the C-C bonds in the butane (B89635) chain and the bond connecting the phenyl ring to the chain.

Studies on analogous compounds, such as 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone), have utilized DFT methods like B3LYP with various basis sets to identify stable conformers. ulster.ac.uknih.gov A similar analysis on this compound would reveal how the ethyl group at the ortho position influences the molecule's preferred conformation due to steric hindrance, potentially leading to a twisted arrangement between the phenyl ring and the butanone side chain. ulster.ac.uk The calculations would yield precise bond lengths, bond angles, and dihedral angles that define its low-energy structures.

Table 1: Predicted Geometric Parameters for this compound using DFT (Note: These are representative values based on calculations for similar structures. Actual values would require specific DFT calculations for this molecule.)

| Parameter | Predicted Value | Description |

|---|---|---|

| C=O Bond Length | ~1.22 Å | Typical for a ketone carbonyl group. |

| C-C (Aromatic) | ~1.39 - 1.41 Å | Standard benzene (B151609) ring bond lengths. |

| C-C (Alkyl Chain) | ~1.53 - 1.54 Å | Standard sp³-sp³ carbon-carbon single bonds. |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ossila.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. ossila.comaimspress.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. aimspress.com For this compound, DFT calculations would map the distribution of these orbitals. It is expected that the HOMO would be primarily located on the electron-rich ethylphenyl ring, while the LUMO would be centered on the carbonyl group (C=O), a common feature in aromatic ketones. ulster.ac.ukwuxiapptec.com This distribution predicts that the molecule would be susceptible to electrophilic attack on the aromatic ring and nucleophilic attack at the carbonyl carbon. ulster.ac.uk

Table 2: Representative Frontier Orbital Energies for an Aromatic Ketone (Note: Values are illustrative and based on general findings for similar compounds.)

| Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | ~ -6.5 eV | Electron-donating capability (nucleophilicity). |

| LUMO | ~ -1.5 eV | Electron-accepting capability (electrophilicity). |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum calculations focus on static, low-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of a molecule's dynamic behavior, including its conformational flexibility and interactions with its environment, such as solvent molecules. mdpi.comlivecomsjournal.org

For this compound, an MD simulation would typically place the molecule in a "box" of explicit solvent molecules (e.g., water or an organic solvent) and simulate its behavior over nanoseconds. mdpi.com This would allow for the exploration of the full range of accessible conformations of the flexible butanone and ethyl side chains, providing insight into their relative populations at a given temperature. Furthermore, MD simulations can reveal specific solute-solvent interactions, such as the formation of transient hydrogen bonds or van der Waals contacts, which are crucial for understanding properties like solubility. mdpi.com

Prediction and Correlation of Spectroscopic Data (NMR, IR, UV-Vis) with Experimental Results

Computational methods are widely used to predict spectroscopic data, which can be invaluable for identifying and characterizing a compound. DFT calculations can provide theoretical spectra that, when compared with experimental data, help confirm the molecular structure. acs.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule's bonds. docbrown.info For this compound, the most prominent predicted peak would be the strong C=O stretching vibration, expected around 1710-1725 cm⁻¹. Other predictable vibrations include C-H stretches from the aromatic ring and alkyl groups, and C-C skeletal vibrations. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding of each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts. youtube.com These predictions are crucial for assigning peaks in an experimental spectrum. For instance, calculations would differentiate the chemical shifts of the aromatic protons, which would be influenced by the ortho-ethyl group, from the distinct signals of the ethyl and butanone chain protons.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to UV-Vis absorption. researchgate.net For this compound, the predicted spectrum would likely show absorptions corresponding to π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl group.

Advanced Electronic Structure Analyses (e.g., Molecular Electrostatic Potential, Natural Bond Orbital)

Beyond basic structure and energy, more advanced analyses provide deeper insights into the electronic nature of a molecule.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It uses a color scale to indicate regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. mdpi.comrsc.org For this compound, the MEP map would show a negative potential around the carbonyl oxygen and a positive potential near the carbonyl carbon and the hydrogen atoms.

Natural Bond Orbital (NBO): NBO analysis examines the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals, which corresponds to stabilizing electronic interactions. uni-muenchen.dewisc.edu This analysis quantifies concepts like hyperconjugation and resonance. For the target molecule, NBO analysis could reveal the extent of electron delocalization between the lone pairs of the carbonyl oxygen and the antibonding orbitals (σ* and π*) of the adjacent carbon atoms and the phenyl ring. These donor-acceptor interactions are quantified by a second-order perturbation energy, E(2). wisc.edu

Table 3: Illustrative NBO Donor-Acceptor Interactions (Note: This table shows the type of interactions that would be analyzed for this compound.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Description |

|---|---|---|---|

| LP(1) O | π*(C=O) | ~20-30 | Resonance stabilization within the carbonyl group. |

| π (Aromatic C=C) | π* (Aromatic C=C) | ~15-25 | Intramolecular charge transfer within the phenyl ring. |

Computational Exploration of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface that connects reactants to products, chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, theoretical studies could explore various potential reactions. For example, the mechanism of ketone reduction (e.g., using a hydride reagent) could be modeled to understand the stereochemical outcome. Another area of interest would be modeling electrophilic aromatic substitution reactions to predict whether an incoming electrophile would add to the ortho, meta, or para positions of the ethylphenyl ring, taking into account the directing effects of the alkyl and butanone substituents. These calculations provide a level of detail about reaction intermediates and transition state geometries that is often inaccessible through experimental means alone. tdx.cat

Exploration of Derivatives and Analogues of 4 2 Ethylphenyl Butan 2 One

Rational Design and Synthesis of Novel Substituted Butanone Analogues

The rational design of analogues of 4-(2-ethylphenyl)butan-2-one is often guided by the desired chemical properties of the target molecule. For instance, in medicinal chemistry research, structure-aided design is employed to create compounds that can interact with specific biological targets. This approach was used in the development of heme oxygenase (HO) inhibitors, where 4-arylbutan-2-ones serve as crucial starting materials. researchgate.net The design process focuses on introducing hydrophobic substituents onto the phenyl ring to enhance interactions within the hydrophobic pockets of the enzyme. researchgate.net

The synthesis of these rationally designed analogues can be achieved through several established organic chemistry routes. A one-step alkylation-cleavage approach, starting from readily available reagents like pentane-2,4-dione and appropriately substituted benzyl (B1604629) bromides, has been successfully used to produce a variety of 4-arylbutan-2-ones. researchgate.net Other common synthetic methods include Friedel-Crafts acylation, which involves reacting an aromatic compound like ethylbenzene (B125841) with butanoyl chloride in the presence of a Lewis acid catalyst, and Aldol (B89426) condensation. smolecule.com For substrates similar to this compound, platinacycle-catalyzed tandem addition-oxidation processes offer an efficient route, involving the reaction of arylboronic acids with aldehydes. smolecule.com

| Synthesis Method | Starting Materials | Key Features | Reference |

| Alkylation-Cleavage | Pentane-2,4-dione, Substituted benzyl bromides, K₂CO₃ | One-step approach; suitable for various hydrophobic substituents on the phenyl ring. | researchgate.net |

| Friedel-Crafts Acylation | Ethylbenzene, Butanoyl chloride, Lewis acid catalyst | A classic method for attaching an acyl group to an aromatic ring. | smolecule.com |

| Aldol Condensation | Acetophenone (B1666503), Ethylbenzene, Basic conditions | Forms the butanone backbone through carbon-carbon bond formation. | smolecule.com |

| Platinacycle-Catalyzed Tandem Reaction | Arylboronic acids, Aldehydes | High efficiency and selectivity for producing aromatic ketones. smolecule.com Microwave assistance can significantly reduce reaction times. smolecule.com | smolecule.com |

| Michael Addition | Benzenethiol, Methyl vinyl ketone | Used for synthesizing thioether analogues like 4-(phenylthio)butan-2-one. |

Structure-Activity/Property Relationship (SAR/SPR) Studies of Derivatives (Focus on Chemical Activity)

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies investigate how a molecule's chemical structure influences its activity and properties. For derivatives of this compound, these studies focus on how modifications to the ethylphenyl group or the butanone chain affect chemical reactivity.

The electronic properties of substituents on the aromatic ring play a significant role. smolecule.com Electron-donating groups, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), can increase the electron density of the phenyl ring, enhancing its nucleophilicity and influencing the regioselectivity of reactions like cyclopropanation. smolecule.com Conversely, electron-withdrawing groups, like nitro (-NO₂) or trifluoromethyl (-CF₃), decrease the ring's electron density. researchgate.net Such modifications can alter the reactivity of the ketone's carbonyl group through electronic effects transmitted along the molecule's backbone. smolecule.com

Modifications to the alkyl chain or the ketone group also impact the molecule's properties. For example, replacing the carbonyl group with a hydroxyl group to form an alcohol increases polarity. Conversely, strategic modifications can increase lipophilicity; researchers replaced a polar hydroxyl group with a benzene (B151609) ring in a related compound to enhance binding affinity to cellular membranes. The position of substituents is also crucial; studies on cinnamamide (B152044) derivatives showed that a methyl group in the ortho position of the phenyl ring was beneficial for certain biological activities, while a methyl group in the para position decreased activity. nih.gov

| Structural Modification | Effect on Chemical Property/Activity | Example Compound/Class | Reference |

| Electron-donating group (e.g., -CH₃) on phenyl ring | Enhances nucleophilicity of the ring, influences regioselectivity. | 4-(4-Methylphenyl)butan-2-one | researchgate.netsmolecule.com |

| Electron-withdrawing group (e.g., -NO₂) on phenyl ring | Decreases electron density of the ring, alters reactivity. | 4-(4-Nitrophenyl)butan-2-one | researchgate.net |

| Replacement of carbonyl with hydroxyl | Increases polarity. | 1-[4-(2-Methylpropyl)phenyl]ethanol | |

| Introduction of a thioether linkage | Creates analogues with different chemical properties, susceptible to oxidation. | 4-(Phenylthio)butan-2-one | |

| Positional Isomerism (ortho vs. para) | Can significantly alter activity profiles. | (E)-N-cinnamoyl aminoalkanol derivatives | nih.gov |

Derivatization Strategies for Enhancing Specific Chemical Reactivities

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. jfda-online.com For this compound, derivatization strategies can target the ketone functional group or the aromatic ring to enhance specific chemical reactivities for analysis or further synthesis. smolecule.comjfda-online.com

The ketone carbonyl group is a primary site for derivatization. smolecule.com

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com This introduces a hydroxyl group that can be further functionalized.

Oxidation: Oxidation reactions can convert the ketone into other products, such as carboxylic acids. smolecule.com

Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, allowing for the formation of various derivatives. smolecule.com For example, reaction with hydroxylamine (B1172632) derivatives can form oximes, and reaction with hydrazines can form hydrazones. researchgate.net

Acylation: Acylation is a common derivatization technique used to increase sensitivity in analysis, produce characteristic fragmentation in mass spectra, and improve chromatographic properties by reducing polarity. rsc.org Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) are often used. rsc.org

The aromatic ring can also be derivatized, typically through electrophilic aromatic substitution, to introduce new functional groups that can direct or activate the molecule for subsequent reactions. smolecule.com

| Target Site | Derivatization Reaction | Reagent(s) | Purpose/Enhanced Reactivity | Reference |

| Ketone Group | Reduction | NaBH₄, LiAlH₄ | Forms a secondary alcohol for further functionalization. | smolecule.com |

| Ketone Group | Nucleophilic Addition (Acylation) | PFPA, HFBA, TFA | Improves analytical detection and chromatographic behavior. | rsc.org |

| Ketone Group | Nucleophilic Addition (Oxime formation) | Hydroxylamine (e.g., PFBHA) | Enhances reaction rate for analytical extraction and detection. | researchgate.net |

| Thioether Analogue | Oxidation | H₂O₂, peracids | Forms sulfoxide (B87167) or selenoxide derivatives with altered properties. |

Development of this compound-based Building Blocks for Complex Synthesis

Building blocks are relatively simple molecules that serve as essential starting materials for the construction of more complex chemical structures. cymitquimica.com Derivatives of this compound, and the broader class of 4-arylbutan-2-ones, are valuable building blocks in synthetic organic chemistry, particularly in the development of pharmaceuticals and specialty chemicals. researchgate.net

A significant application is their use as starting materials in the synthesis of novel drug candidates. researchgate.net For example, a research study detailed the synthesis of several 4-arylbutan-2-ones specifically because they were required as precursors for a new generation of heme oxygenase inhibitors. researchgate.net Similarly, related butanone structures serve as intermediates in the synthesis of complex molecules for pharmaceuticals and agrochemicals. The structural analogue 4-(phenylthio)butan-2-one, derived from dihydroaustrasulfone alcohol, was developed as an optimized compound with potential anti-inflammatory properties. The versatility of the butanone scaffold allows it to be incorporated into larger, more complex molecular architectures, such as pyrimidoquinolines, which have been studied for their biological activities.

| Building Block | Target Complex Molecule/Class | Field of Application | Reference |

| 4-Arylbutan-2-ones | Imidazole-based Heme Oxygenase (HO) Inhibitors | Medicinal Chemistry | researchgate.net |

| 3-[4-(2-Methylpropyl)phenyl]butan-2-one | Complex organic molecules | Pharmaceuticals, Agrochemicals | |

| 4-[(4-Methylphenyl)selanyl]butan-2-one | Other selenium-containing compounds | Organic Synthesis, Materials Science | |

| 2-butan-2-ylsulfanyl-5-(4-ethylphenyl)-...-dione | More complex heterocyclic molecules | Medicinal Chemistry | |

| 4-Phenyl-2-butanone | Nabumetone and related anti-inflammatory compounds | Medicinal Chemistry | acs.org |

Advanced Analytical Methodologies for Detection and Quantification in Complex Research Environments

Chromatographic Separation and Detection Techniques (e.g., GC-MS, LC-MS)

Chromatographic methods coupled with mass spectrometry are the gold standard for the selective and sensitive analysis of organic compounds like 4-(2-Ethylphenyl)butan-2-one. The choice between gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) depends on the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given its molecular weight (176.26 g/mol ) and likely volatility, GC-MS is a highly suitable technique for the analysis of this compound. In GC-MS, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. For aromatic ketones, a mid-polarity column, such as one with a (6%-cyanopropylphenyl)-methylpolysiloxane stationary phase, is often effective. phenomenex.com

Following separation, the molecule enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy ionization causes predictable fragmentation of the molecule. The resulting mass spectrum, a pattern of mass-to-charge (m/z) ratios of the fragments, serves as a chemical "fingerprint" for identification. For the analogous compound 2-(ethylamino)-1-(4-methylphenyl)butan-1-one, the top mass fragment peaks observed are at m/z 86, 91, and 58, which correspond to specific structural components of that molecule. nih.gov A similar fragmentation pattern would be expected for this compound, allowing for its unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful alternative, particularly if the compound is part of a complex mixture with non-volatile components or if thermal degradation is a concern. molport.com In this technique, the sample is dissolved in a liquid mobile phase and separated on a column, most commonly a reversed-phase column like a C18. sielc.com

After elution from the LC column, the analyte is ionized before entering the mass spectrometer. Electrospray ionization (ESI) in positive mode (ESI+) is a common choice for ketones. LC-MS can provide the molecular weight of the parent ion, which for this compound is approximately 177.1274 [M+H]⁺. Further fragmentation in a tandem mass spectrometer (MS/MS) can be used to confirm the structure. chemicalbook.com Analytical laboratories often use LC-MS for the semi-quantitative analysis of related butanone derivatives. analytice.comanalytice.com

| Parameter | GC-MS (Typical) | LC-MS/MS (Typical) |

| Column | Mid-polarity capillary (e.g., ZB-624, 30m x 0.25mm) phenomenex.com | Reversed-Phase (e.g., C18, 2.1 x 150 mm) chemicalbook.com |

| Ionization | Electron Impact (EI), 70 eV | Electrospray (ESI), Positive Mode |

| Mobile Phase | Carrier Gas (Helium or Hydrogen) | Acetonitrile/Water with Formic Acid |

| Detection | Full Scan (for identification) or Selected Ion Monitoring (SIM, for quantification) | Multiple Reaction Monitoring (MRM) |

| Key Data | Retention Time, Fragmentation Pattern | Retention Time, Precursor Ion (m/z), Product Ions (m/z) |

Development and Validation of Quantitative Analytical Procedures

To accurately determine the concentration of this compound in a sample, the chosen analytical method (GC-MS or LC-MS) must be validated. Validation ensures the method is reliable, reproducible, and fit for its intended purpose. While no specific validated methods for this compound are published, the procedure would follow internationally recognized guidelines.

A typical validation protocol involves assessing the following parameters:

Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. A calibration curve is generated using a series of standards, and a correlation coefficient (r²) of >0.99 is typically required. turkjps.org

Accuracy: The closeness of the test results to the true value. It is determined by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery, with an acceptance range often set at 80-120%. turkjps.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the relative standard deviation (RSD), which should typically be below 15% (or 20% at the lower limit of quantification).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. The LOQ for a similar compound using LC-UV-MS has been estimated at 1 µ g/media . analytice.com

| Validation Parameter | Typical Acceptance Criteria | Purpose |

| Specificity | No interference at analyte retention time | Ensures the signal is only from the target compound. |

| Linearity (r²) | ≥ 0.99 | Confirms a proportional response to concentration. |

| Accuracy (% Recovery) | 80 - 120% | Measures how close the result is to the true value. |

| Precision (% RSD) | ≤ 15% | Measures the repeatability of the method. |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | Defines the lowest concentration that can be measured reliably. |

Methodologies for Chiral Resolution and Quantification

This compound possesses a chiral center at the second carbon of the butanone chain, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Since enantiomers can have different biological activities, separating and quantifying them is critical. libretexts.org

Direct Chiral Chromatography

The most common and effective method for separating enantiomers is direct chiral chromatography, using either GC or HPLC equipped with a chiral stationary phase (CSP). These phases are designed to interact differently with each enantiomer, causing one to elute from the column before the other.

Chiral High-Performance Liquid Chromatography (HPLC): This is the predominant technique for chiral separations. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been coated onto a silica (B1680970) support, are widely used and have proven effective for resolving a vast range of racemic compounds, including ketones. nih.govresearchgate.net The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is optimized to achieve the best separation (resolution). nih.gov

Chiral Gas Chromatography (GC): For volatile compounds, chiral GC is an option. It often employs CSPs based on cyclodextrin (B1172386) derivatives.

Indirect Chiral Resolution

An older, less common approach involves chemical derivatization. The racemic ketone mixture is reacted with a pure chiral resolving agent (e.g., a chiral acid or amine) to form a pair of diastereomers. libretexts.org Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral chromatography. Afterward, the separated diastereomers are chemically treated to remove the resolving agent, yielding the individual, pure enantiomers.

| Method | Principle | Common Stationary Phases/Reagents | Advantages |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Polysaccharide derivatives (e.g., Chiralcel®, Chiralpak®). nih.gov | Widely applicable, high efficiency, both analytical and preparative scale. |

| Chiral GC | Differential interaction of volatile enantiomers with a chiral GC column. | Cyclodextrin derivatives. | High resolution for volatile and thermally stable compounds. |

| Indirect Method (Derivatization) | Conversion of enantiomers into separable diastereomers. libretexts.org | Enantiomerically pure acids or amines (e.g., (+)-tartaric acid). libretexts.org | Uses standard, non-chiral chromatography equipment. |

Academic and Research Applications of 4 2 Ethylphenyl Butan 2 One in Organic Synthesis

Utility as a Versatile Precursor in Multi-Step Organic Syntheses

In organic synthesis, a versatile precursor is a starting material that provides access to a wide range of other compounds through various chemical transformations. cambridgescholars.com The 4-arylbutan-2-one framework, to which 4-(2-ethylphenyl)butan-2-one belongs, is recognized for this utility in both synthetic and medicinal chemistry. researchgate.net Its versatility stems from the presence of two key reactive sites: the carbonyl (C=O) group of the butanone chain and the substituted phenyl ring.

The ketone functional group is one of the most reactive and well-studied in organic chemistry. It can be readily transformed into a variety of other functional groups. For instance, the reduction of the carbonyl group can yield the corresponding secondary alcohol, 4-(2-ethylphenyl)butan-2-ol. fiveable.me This transformation can be achieved through catalytic hydrogenation or with hydride reagents. fiveable.me Conversely, oxidation reactions can cleave the molecule to form carboxylic acids. Furthermore, the carbonyl carbon is an electrophilic site, susceptible to attack by a wide array of nucleophiles. This allows for carbon-carbon bond-forming reactions such as the Wittig and Horner-Wadsworth-Emmons reactions to produce alkenes, or Grignard reactions to generate tertiary alcohols. researchgate.netfiveable.me

The aromatic ring offers a second site for modification. The ethyl group attached to the ring directs incoming electrophiles primarily to the ortho and para positions, allowing for further functionalization through reactions like nitration, halogenation, or sulfonation. fiveable.me The combination of these reactive handles makes this compound a valuable intermediate for synthesizing more complex molecules in a multi-step sequence.

Table 1: Potential Transformations of this compound as a Synthetic Precursor

| Reactive Site | Reaction Type | Reagents/Conditions | Resulting Compound Class |

|---|---|---|---|

| Ketone Carbonyl | Reduction | H₂, Pd/C or NaBH₄ | Secondary Alcohol |

| Ketone Carbonyl | Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene |

| Ketone Carbonyl | Grignard Reaction | Organomagnesium Halide (R-MgBr) | Tertiary Alcohol |

| Aromatic Ring | Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro-substituted Arylbutanone |

Application in the Construction of Diverse Molecular Architectures

The term "molecular architecture" refers to the three-dimensional arrangement of atoms in a molecule, particularly in complex organic structures. The 4-arylbutan-2-one scaffold is a key starting point for constructing a variety of such architectures, including important heterocyclic and carbocyclic ring systems. researchgate.net The presence of the 3-arylpropyl motif within the structure is particularly effective for synthesizing benzo-fused systems like quinolines and tetralones. researchgate.net

In medicinal chemistry, molecular scaffolds serve as the core framework upon which functional groups are appended to create new drug candidates. nih.govsigmaaldrich.com The 4-arylbutan-2-one structure is the central scaffold for the nonsteroidal anti-inflammatory drug (NSAID) Nabumetone, which is 4-(6-methoxy-2-naphthyl)butan-2-one. units.it Research into new anti-inflammatory agents has involved the synthesis of numerous Nabumetone analogs, modifying the aromatic portion or using the butanone chain to build new heterocyclic rings like pyrimidines and triazoles. hivnursing.netresearchgate.net This demonstrates the utility of the arylbutanone core in creating libraries of related compounds for pharmacological screening.

Similarly, this structural motif is crucial for building novel inhibitors of enzymes like heme oxygenase, where the arylbutanone is a key starting material in a reaction sequence leading to complex imidazole-containing final products. researchgate.net

Table 2: Molecular Architectures Derived from Arylbutanone Scaffolds

| Precursor Type | Resulting Molecular Architecture/Scaffold | Field of Application |

|---|---|---|

| 4-Arylbutan-2-one | Quinolines, Tetralones | Organic Synthesis |

| 4-(6-methoxy-2-naphthyl)butan-2-one | Nabumetone and Analogs | Medicinal Chemistry (Anti-inflammatory) |

| 4-Arylbutan-2-one | Pyrimidine and Triazole Hybrids | Medicinal Chemistry (Anti-inflammatory) hivnursing.netresearchgate.net |

| 4-Arylbutan-2-one | Imidazole-based Heme Oxygenase Inhibitors | Medicinal Chemistry (Enzyme Inhibition) researchgate.net |

Contribution to the Understanding of Fundamental Organic Reaction Mechanisms

While often used to create new molecules, simple organic compounds like this compound also serve as important substrates for studying and understanding fundamental organic reaction mechanisms. By systematically varying the structure of a substrate and observing the effect on reaction outcomes, chemists can gain deep insights into the electronic and steric factors that govern a reaction's pathway. researchgate.net

Furthermore, the synthesis of the compound itself, often via Friedel-Crafts acylation, provides a model system for studying the mechanism of this important electrophilic aromatic substitution reaction. fiveable.me The reactivity of the enolate formed from this compound can also be studied to understand the principles of carbanion chemistry and C-C bond formation. uni-regensburg.de The study of how this ketone behaves in different reaction environments contributes to the broader, ever-evolving understanding of reaction mechanisms in organic chemistry. nih.gov

Table 3: Use of Aryl Alkyl Ketones in Mechanistic Studies

| Reaction Being Studied | Role of Aryl Alkyl Ketone | Mechanistic Insight Gained |

|---|---|---|

| Catalytic Hydrogenation | Substrate | Understanding of electronic and steric effects on reaction kinetics (e.g., Hammett plots) researchgate.net |

| Friedel-Crafts Acylation | Product | Elucidation of electrophilic aromatic substitution pathways and regioselectivity fiveable.me |

| Enolate Chemistry | Precursor to Enolate | Insights into carbanion stability, reactivity, and stereoselectivity of alkylation |

Role in the Development of Novel Catalytic Systems

The development of new catalysts that are more efficient, selective, and sustainable is a primary goal of modern chemistry. Aryl alkyl ketones, including this compound, are frequently used as benchmark substrates to test the performance of these novel catalytic systems. rsc.orgrsc.org The reduction of the ketone to an alcohol is a particularly important transformation, and there is high demand for catalysts that can perform this reaction chemoselectively (reducing the ketone but not the aromatic ring) and, in the case of prochiral ketones, enantioselectively (producing one enantiomer of the alcohol over the other). doi.org

Researchers have developed and tested a wide array of catalysts for the hydrogenation and hydrosilylation of aryl ketones. doi.org These include systems based on ruthenium nanoparticles, which have shown high efficiency in aqueous media, and catalysts based on more common metals like iron and nickel, which are sought after as cheaper and more sustainable alternatives to precious metals like rhodium and palladium. rsc.orgdoi.org

When a new ligand or metal complex is designed, it is often tested against a panel of substrates to determine its scope and limitations. An aryl alkyl ketone like this compound would be a representative substrate in such a panel, providing data on the catalyst's activity for a sterically-hindered aromatic ketone. The results of these tests are crucial for refining catalyst design and advancing the field of catalysis.

Table 4: Catalytic Systems Evaluated Using Aryl Ketone Substrates

| Catalyst Type | Reaction | Purpose of Development |

|---|---|---|

| Ruthenium Nanoparticles (RuNPs) | Aqueous Phase Hydrogenation | Development of water-tolerant, reusable catalysts for green chemistry rsc.org |

| Magnesium Oxide (MgO) | Catalytic Transfer Hydrogenation | Use of a simple, solid base catalyst for selective reductions rsc.org |

| Iron/Nickel Complexes with Chiral Ligands | Asymmetric Hydrosilylation | Creation of efficient, enantioselective catalysts from earth-abundant metals doi.org |

Research into Mechanistic Biological Interactions (Non-Clinical)

While this compound itself is not a therapeutic agent, its core structure, the 4-arylbutan-2-one scaffold, is found in numerous compounds of significant pharmacological interest. researchgate.net This makes it and its derivatives valuable tools in non-clinical research to probe the mechanistic interactions between small molecules and biological targets such as enzymes and receptors. evitachem.comontosight.ai

A prominent example is the enzyme family Heme Oxygenase (HO), which is a target for developing anti-inflammatory and cytoprotective therapies. patsnap.comnih.gov Researchers have synthesized a range of imidazole-based inhibitors containing an arylbutanone moiety to study how these molecules bind to the enzyme's active site. researchgate.netplos.org Through structure-activity relationship (SAR) studies, where parts of the molecule are systematically changed, and techniques like X-ray crystallography, scientists can determine precisely which parts of the inhibitor interact with the enzyme. These studies revealed that the phenyl group often sits (B43327) in a hydrophobic pocket, highlighting the importance of the arylbutanone scaffold for binding affinity. plos.org

Similarly, the anti-inflammatory drug Nabumetone (an arylbutanone) and its analogs are used to study inhibition of cyclooxygenase (COX) enzymes. hivnursing.netresearchgate.net Other related structures, like Zingerone (4-(4-hydroxy-3-methoxyphenyl)-2-butanone), are investigated for their antioxidant and anti-inflammatory mechanisms. researchgate.netnih.gov By synthesizing and testing compounds like this compound or its derivatives, researchers can elucidate the molecular mechanisms of biological processes and gather fundamental data needed for the rational design of new therapeutic agents.

Table 5: Biological Research Applications of the Arylbutanone Scaffold

| Biological Target/Process | Related Arylbutanone Analog | Research Application |

|---|---|---|

| Heme Oxygenase-1 (HO-1) | Imidazole-arylbutanone derivatives | Studying enzyme inhibition and designing novel inhibitors plos.org |

| Cyclooxygenase (COX) | Nabumetone and its pyrimidine/triazole analogs | Investigating mechanisms of anti-inflammatory drugs hivnursing.netresearchgate.net |

| Oxidative Stress / Inflammation | Zingerone | Elucidating antioxidant mechanisms and NF-κB pathway modulation researchgate.netnih.gov |

Conclusion and Future Research Directions

Summary of Key Academic and Mechanistic Insights into 4-(2-Ethylphenyl)butan-2-one

This compound is an aromatic ketone with a molecular formula of C12H16O. smolecule.com Its structure, featuring a butanone chain attached to a 2-ethylphenyl group, provides a unique platform for studying chemical reactivity and synthesis. smolecule.com The primary academic insights into this compound are centered on its synthesis and characteristic reactions.

Several synthetic routes have been established, each offering different mechanistic pathways. These include:

Friedel-Crafts Acylation: Involving the reaction of ethylbenzene (B125841) with butanoyl chloride in the presence of a Lewis acid catalyst. smolecule.com

Aldol (B89426) Condensation: A base-catalyzed reaction between acetophenone (B1666503) and ethylbenzene. smolecule.com

Direct Alkylation: The alkylation of butan-2-one with 2-ethylphenol (B104991) using strong bases. smolecule.com

The chemical behavior of this compound is dictated by its ketone functional group and the substituted aromatic ring. It undergoes typical ketone reactions such as oxidation to form carboxylic acids, reduction to its corresponding alcohol, and various nucleophilic addition reactions at the carbonyl carbon. smolecule.com

Mechanistic studies on structurally related aromatic ketones have provided significant insights. For instance, platinacycle-catalyzed tandem addition-oxidation processes represent an advanced method for synthesizing such compounds with high efficiency. smolecule.com This mechanism involves the activation of arylboronic acids via transmetalation with the platinum center. smolecule.com Furthermore, the electronic effects of substituents on the aromatic ring, like the ethyl group in this compound, are known to significantly influence the regioselectivity and rates of reactions such as cyclopropanation. smolecule.com The steric and electronic properties of the ethylphenyl group impart distinct characteristics compared to other analogs, making it a subject of academic interest. smolecule.com

| Reaction Type | Description | Relevant Mechanistic Insight | Reference |

|---|---|---|---|

| Synthesis | Formation of the C-C bond between the aromatic ring and the butanone chain. | Can be achieved via Friedel-Crafts acylation, Aldol condensation, or direct alkylation pathways. | smolecule.com |

| Oxidation | The ketone functional group can be oxidized to form other products like carboxylic acids. | Standard ketone oxidation mechanisms apply. | smolecule.com |

| Reduction | The carbonyl group can be reduced to a secondary alcohol using agents like lithium aluminum hydride. | Involves nucleophilic attack by a hydride ion on the carbonyl carbon. | smolecule.com |

| Catalysis | Advanced synthesis using platinacycle catalysts for tandem addition-oxidation. | The process begins with the activation of arylboronic acids through transmetalation. | smolecule.com |

Identification of Unresolved Research Questions and Future Challenges

Despite the foundational knowledge, significant research gaps and unresolved questions remain for this compound.

Biological Activity Profile: While its structural similarity to biologically active compounds suggests potential applications in pharmaceuticals, there is a lack of specific research into its pharmacological profile. smolecule.com Related aryl butanones, such as Nabumetone analogs and Zingerone, exhibit significant anti-inflammatory and anti-diabetic properties, respectively. acs.orgtandfonline.comnih.gov A primary unresolved question is whether this compound possesses any valuable biological activity.

Enantioselective Synthesis: Many biological systems exhibit stereospecificity. The development of catalytic enantioselective methods to synthesize specific isomers of chiral ketones is a major field of research. nii.ac.jpnih.gov However, dedicated studies on the enantioselective synthesis of this compound are currently absent from the literature.

Detailed Mechanistic Elucidation: While general mechanisms for its synthesis are proposed, detailed kinetic and computational studies to elucidate the precise reaction pathways, transition states, and influence of the ortho-ethyl group are needed. For example, a thorough investigation of its isomerization potential on a potential energy surface has not been conducted, unlike for the parent butanone molecule. aip.org

Physicochemical Characterization: Comprehensive experimental data on its physicochemical properties, such as its odor threshold, solubility in various solvent systems, and thermal stability, are not widely available. smolecule.comiucr.org This data is crucial for any potential industrial application, for instance in the fragrance industry. smolecule.com

Proposed Avenues for Future Academic Inquiry in Butanone Chemistry

The study of this compound is situated within the broader field of butanone chemistry, which has several promising avenues for future academic exploration.

Sustainable and Biocatalytic Synthesis: A major trend in modern chemistry is the development of "green" synthetic routes. Future research should focus on the sustainable production of butanones from renewable resources. nih.govacs.org This includes the bioconversion of biomass-derived molecules like levulinic acid into butanone using engineered microorganisms and the direct electrosynthesis of butanone from fermentation broths. nih.govacs.org

Advanced Fuel Development: 2-Butanone is being investigated as a promising biofuel candidate due to its high knock resistance and favorable combustion properties. researchgate.net Future academic inquiry could focus on optimizing its production for this purpose and studying the combustion chemistry of a wider range of substituted butanones to design next-generation "tailor-made" fuels from biomass. researchgate.net

Novel Catalysis: The development of novel catalytic systems continues to be a vibrant area of research. Exploring peptide-based catalysts for asymmetric reactions involving butanone derivatives could lead to highly efficient and selective syntheses of chiral molecules. nii.ac.jp

Computational and Analytical Chemistry: Further application of computational chemistry to model reaction pathways and isomerization of various butanone derivatives can help predict their behavior and guide experimental work. aip.org Concurrently, developing more sensitive and efficient analytical methods for detecting and quantifying butanones in complex mixtures remains an important goal for industrial quality control and environmental monitoring. echemi.com

Broader Implications for Advancements in Organic Synthesis and Chemical Science

The focused study of specific molecules like this compound contributes to broader advancements in the chemical sciences.

Catalyst and Method Development: The pursuit of efficient syntheses for substituted butanones drives the invention of new catalysts and synthetic methodologies. smolecule.com These advancements, such as the development of highly active platinacycle catalysts, often have wide-ranging applications across organic synthesis, enabling the construction of other complex molecules for medicine and materials science. smolecule.com

Shift to a Bio-Based Economy: Research into the production of butanone from biomass is a key part of the global effort to transition from a petrochemical-based economy to a more sustainable, bio-based one. nih.govresearchgate.net Success in this area has profound implications for reducing carbon emissions and creating a circular economy.

Fundamental Understanding of Reactivity: Detailed mechanistic studies on butanone chemistry, from isomerization pathways to enzyme-catalyzed reactions, deepen our fundamental understanding of chemical reactivity, stereoelectronics, and catalysis. smolecule.comaip.org This knowledge is a cornerstone of chemical science, enabling chemists to design and control chemical reactions with greater precision.

Structure-Property Relationship: By synthesizing and characterizing a library of related butanone compounds, researchers build a comprehensive understanding of structure-property relationships. This knowledge is invaluable for designing new molecules with specific, desirable properties, whether for use as pharmaceuticals, fragrances, or advanced materials. smolecule.com

Q & A

Q. What are the recommended synthetic routes for 4-(2-Ethylphenyl)butan-2-one, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where an ethylphenyl-substituted aromatic ring reacts with a ketone precursor (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, Claisen condensation between ethylphenylacetic acid derivatives and acetone derivatives may yield the target ketone. Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (e.g., dichloromethane or toluene), and catalyst stoichiometry (1:1–1:2 substrate-to-catalyst ratio) to maximize yield (>75%) . Purification typically employs column chromatography with ethyl acetate/hexane gradients (1:9 to 4:6 v/v) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm the ethylphenyl moiety (δ 7.2–7.5 ppm for aromatic protons) and ketone carbonyl (δ 205–210 ppm in ¹³C NMR). IR spectroscopy identifies the C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 190.135 (C₁₂H₁₄O⁺).

- Solubility : Slightly soluble in water (<0.1 mg/mL) but highly soluble in ethanol (>50 mg/mL) .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and UV detection at 254 nm is optimal. Use a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate. Calibration curves (0.1–100 µg/mL) show linearity (R² > 0.99) . For trace analysis, GC-MS with electron ionization (70 eV) and selected ion monitoring (SIM) enhances sensitivity .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what experimental models validate these interactions?

- Methodological Answer : The ketone’s ethylphenyl group may engage in hydrophobic interactions with enzyme active sites (e.g., cytochrome P450 isoforms). In vitro assays using recombinant enzymes (e.g., CYP3A4) and NADPH-dependent oxidation protocols can quantify metabolic stability. For antimicrobial studies, MIC assays against Staphylococcus aureus (ATCC 25923) in Mueller-Hinton broth (24 h, 37°C) assess inhibitory activity. Competitive binding assays with fluorescent probes (e.g., trypanothione reductase inhibitors) reveal target specificity .

Q. What computational strategies predict the reactivity and stability of this compound in synthetic or biological environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the compound’s electron density, identifying nucleophilic sites (e.g., carbonyl carbon). Molecular Dynamics (MD) simulations (AMBER force field) predict conformational stability in lipid bilayers or protein pockets. QSPR models correlate substituent effects (e.g., ethyl vs. methyl groups) with solubility or logP values .

Q. How can this compound be functionalized for material science applications, and what polymerization methods are viable?

- Methodological Answer : The ketone can undergo methacrylation via reaction with methacryloyl chloride in anhydrous THF (0°C, 2 h) to yield a polymerizable monomer. Free-radical polymerization with AIBN initiator (1 mol%, 60°C, 24 h) in diethyl carbonate produces homopolymers with Tg ~70–83°C. Copolymerization with lauryl methacrylate (1:1 molar ratio) increases dispersity (Đ = 1.5–2.0) and tailors thermal properties .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Conduct meta-analysis of published IC₅₀ values, controlling for assay variables (e.g., cell line, incubation time). Validate discrepancies using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Structure-activity relationship (SAR) studies systematically modify substituents (e.g., halogenation at the phenyl ring) to isolate contributing factors .

Q. How are degradation pathways of this compound characterized under environmental conditions?

- Methodological Answer : Photolysis studies (UV light, λ = 254 nm) in aqueous solutions identify primary degradation products (e.g., hydroxylated derivatives) via LC-QTOF-MS. Hydrolysis kinetics (pH 3–9 buffers, 25–40°C) are monitored by UV-Vis spectroscopy. Ecotoxicity is assessed using Daphnia magna acute toxicity tests (48 h LC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.